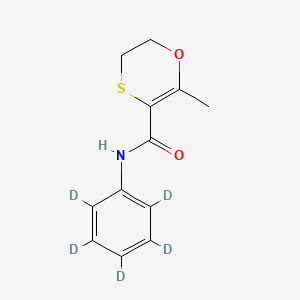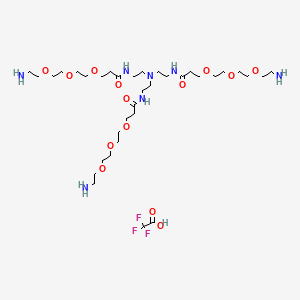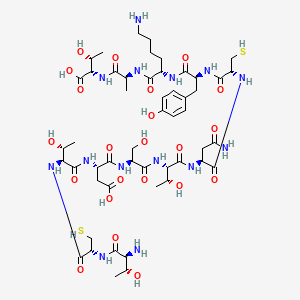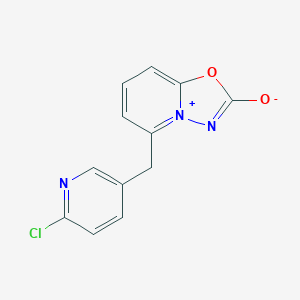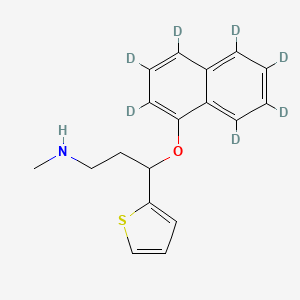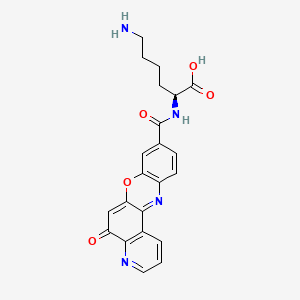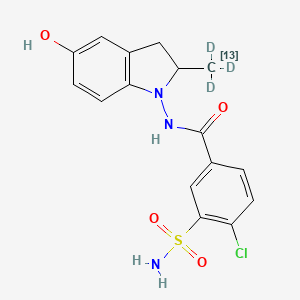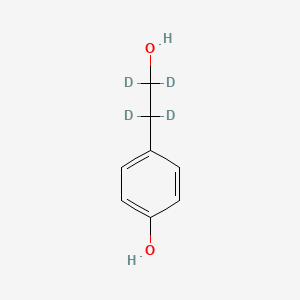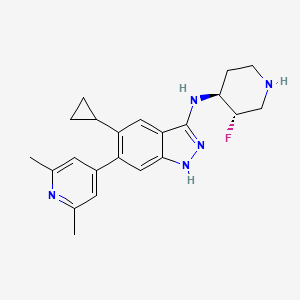
n-Suberylglycine-2,2-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Suberylglycine-2,2-d2 is a deuterated derivative of N-Suberylglycine, a compound that is part of the family of amino acid derivatives. The deuterium atoms replace the hydrogen atoms at the 2,2 positions, making it useful in various scientific research applications, particularly in the field of isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Suberylglycine-2,2-d2 typically involves the deuteration of N-Suberylglycine. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors designed for isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
N-Suberylglycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are valuable in various research applications.
Applications De Recherche Scientifique
N-Suberylglycine-2,2-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts where isotopic labeling helps in understanding the material properties and reaction dynamics.
Mécanisme D'action
The mechanism of action of N-Suberylglycine-2,2-d2 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in metabolic studies or reaction intermediates in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Suberylglycine: The non-deuterated form, used in similar applications but lacks the distinct isotopic labeling properties.
N-Suberylalanine: Another amino acid derivative with similar structural features but different functional properties.
N-Suberylglycine-2,2-d3: A trideuterated version with three deuterium atoms, offering even more distinct labeling properties.
Uniqueness
N-Suberylglycine-2,2-d2 is unique due to its specific isotopic labeling, which provides clear and distinct signals in spectroscopic analyses. This makes it particularly valuable in studies requiring precise tracking and quantification of compounds.
Propriétés
Formule moléculaire |
C10H17NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2 |
Clé InChI |
HXATVKDSYDWTCX-RJSZUWSASA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC(=O)O |
SMILES canonique |
C(CCCC(=O)O)CCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


